![molecular formula C22H35N3O4 B3973333 1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)
1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate
Overview
Description
1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in the treatment of various diseases and disorders.
Mechanism of Action
The exact mechanism of action of 1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate is not fully understood. However, it is believed to work by modulating the levels of various neurotransmitters in the brain. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are all neurotransmitters that play a role in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, which can lead to improvements in mood and cognitive function. It has also been found to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate in lab experiments is its potential therapeutic effects in the treatment of various diseases and disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate. One potential direction is to further explore its potential therapeutic effects in the treatment of various diseases and disorders. Another potential direction is to study its mechanism of action in more detail, which may help to develop more effective treatments for these diseases and disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which may help to make it more readily available for research purposes.
Scientific Research Applications
1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate has been extensively studied for its potential application in the treatment of various diseases and disorders. It has been found to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. It has also been studied for its potential application in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-ethyl-4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3.C2H2O4/c1-3-18-5-7-19(8-6-18)17-22-11-9-20(10-12-22)23-15-13-21(4-2)14-16-23;3-1(4)2(5)6/h5-8,20H,3-4,9-17H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRFOCPCEAFGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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